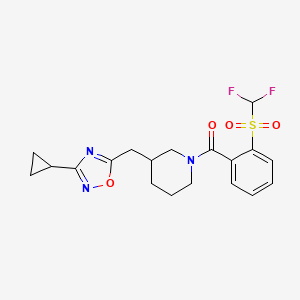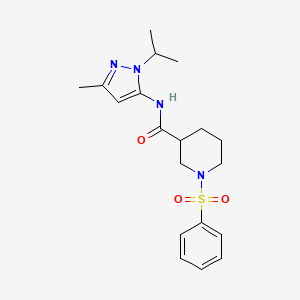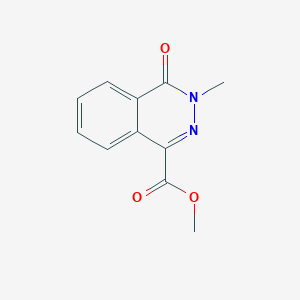
Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate, commonly known as MMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MMOP is a heterocyclic compound that contains a phthalazine ring and a carbonyl group, making it a versatile building block for the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of MMOP derivatives in cancer cells involves the induction of apoptosis, which is a programmed cell death process. MMOP derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting topoisomerase II, MMOP derivatives induce DNA damage and trigger the apoptotic pathway.
Biochemical and Physiological Effects:
MMOP derivatives have been shown to exhibit potent cytotoxicity against cancer cells while having minimal toxicity towards normal cells. This selectivity is attributed to the differences in the biochemical and physiological characteristics of cancer cells compared to normal cells. MMOP derivatives have also shown promising antibacterial activity, which is attributed to their ability to disrupt bacterial cell membranes and inhibit bacterial DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMOP derivatives in lab experiments is their versatility as a building block for the synthesis of various bioactive molecules. MMOP derivatives can be easily modified to introduce different functional groups and improve their pharmacological properties. However, one of the limitations of using MMOP derivatives is their relatively low solubility in aqueous solutions, which can affect their bioavailability and limit their use in certain experiments.
Orientations Futures
There are several future directions for the research and development of MMOP derivatives. One potential direction is the synthesis of MMOP derivatives with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells. Another direction is the evaluation of MMOP derivatives as potential antibacterial agents, particularly against multidrug-resistant bacteria. Additionally, the development of MMOP derivatives as imaging agents for cancer diagnosis and treatment monitoring is also an area of interest.
Méthodes De Synthèse
The synthesis of MMOP can be achieved through several methods, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate followed by reduction and cyclization. Alternatively, MMOP can be synthesized through the reaction of phthalic anhydride with methylamine and subsequent reduction and cyclization.
Applications De Recherche Scientifique
MMOP has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of novel antitumor and antibacterial agents. Studies have shown that MMOP derivatives exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. MMOP derivatives have also shown promising antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
methyl 3-methyl-4-oxophthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNYSDRMWGVSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2600757.png)

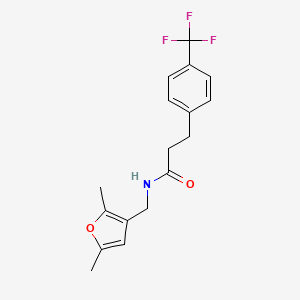
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2600763.png)
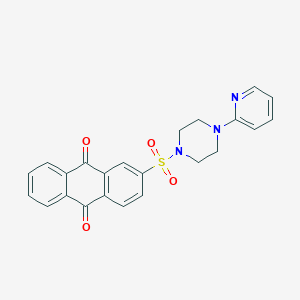
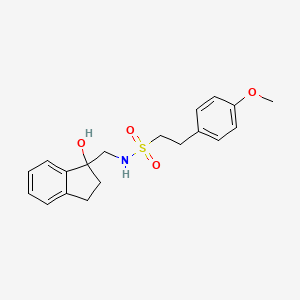
![4-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2600766.png)
![5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2600769.png)

![2,5,8-Triazaspiro[3.6]decan-9-one bis(trifluoroacetic acid)](/img/structure/B2600771.png)
![[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2600773.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-4-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2600777.png)
